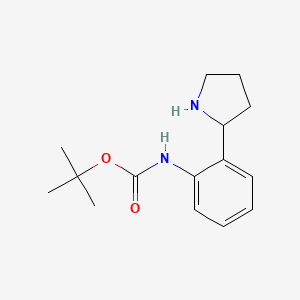
trans-2-Phenyl-3-benzoylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Phenyl-3-benzoylaziridine:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gabriel-Cromwell Procedure: This method involves the preparation of trans-2-benzoyl-3-(4-chlorophenyl) aziridines.
Ring Expansion Reactions: Aziridines can also be synthesized through ring expansion reactions using thiourea derivatives.
Industrial Production Methods: Industrial production methods for aziridines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions, which are crucial for synthesizing various nitrogen-containing compounds.
Oxidation and Reduction: Aziridines can be oxidized to form oxaziridines or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Peracids, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Oxaziridines: Formed through oxidation.
Amines: Formed through reduction.
Various Nitrogen-Containing Compounds: Formed through nucleophilic ring opening.
Scientific Research Applications
Chemistry:
Building Blocks: Aziridines serve as building blocks for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Biology and Medicine:
Drug Development: Aziridines are used in the synthesis of biologically active compounds, including antibiotics and antifungal agents.
Gene Transfection: Polyamines derived from aziridines are used in non-viral gene transfection methods.
Industry:
Mechanism of Action
The mechanism of action of trans-2-Phenyl-3-benzoylaziridine involves its highly strained ring structure, which makes it susceptible to nucleophilic attack. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions. These ions can then react with nucleophiles to form various products . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-Phenyl-2-trifluoromethyl-3-benzoylaziridine: Similar in structure but with a trifluoromethyl group, which affects its reactivity and applications.
2-Methylaziridine: Undergoes similar polymerization reactions but has different solubility properties.
Uniqueness: trans-2-Phenyl-3-benzoylaziridine is unique due to its specific substituents, which influence its reactivity and potential applications. The presence of both phenyl and benzoyl groups provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
phenyl-[(2R,3S)-3-phenylaziridin-2-yl]methanone |
InChI |
InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H/t13-,14+/m0/s1 |
InChI Key |
SUHPZGRFOCEHTL-UONOGXRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)








![tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13594868.png)

![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)
